Home > Products > Building Blocks P13855 > 3-(Trifluoromethyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine hydrochloride
3-(Trifluoromethyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine hydrochloride - 733757-78-3

3-(Trifluoromethyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine hydrochloride

Catalog Number: EVT-1682422
CAS Number: 733757-78-3
Molecular Formula: C7H9ClF3N3
Molecular Weight: 227.61 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

3-(Trifluoromethyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine hydrochloride belongs to the class of tetrahydropyrazolopyridines. These compounds are recognized for their diverse biological activities and are frequently employed as building blocks in medicinal chemistry for developing novel pharmaceutical agents []. They are particularly interesting due to their ability to interact with various biological targets, making them promising candidates for drug discovery research.

1-(4-Fluorophenyl)-5-methylsulfonyl-3-[4-(trifluoromethyl)phenyl]-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine

  • Compound Description: This compound is a derivative of 4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine, featuring a 4-fluorophenyl group at the N1 position, a methylsulfonyl group at the C5 position, and a 4-(trifluoromethyl)phenyl group at the C3 position. The research primarily focuses on its molecular conformation and hydrogen bonding characteristics. []

1-(4-Chlorophenyl)-5-methylsulfonyl-3-[4-(trifluoromethyl)phenyl]-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine

  • Compound Description: This compound is another 4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine derivative, similar in structure to the previous compound but with a 4-chlorophenyl group replacing the 4-fluorophenyl group at the N1 position. []
  • Relevance: Similar to the previous compound, this molecule shares the core 4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine structure with 3-(Trifluoromethyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine hydrochloride and carries a trifluoromethyl group at the C3 position. The variations lie in the substituents at N1 and C5, with this compound having a 4-chlorophenyl group at N1 and a methylsulfonyl group at C5. []

1-(3-Methylphenyl)-5-methylsulfonyl-3-[4-(trifluoromethyl)phenyl]-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine

  • Compound Description: This compound represents another variation within the series of 4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine derivatives. It retains the methylsulfonyl group at C5 and the 4-(trifluoromethyl)phenyl group at C3 but incorporates a 3-methylphenyl group at the N1 position. []
  • Relevance: This compound exhibits structural similarities with 3-(Trifluoromethyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine hydrochloride due to the shared 4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine core and the trifluoromethyl group at the C3 position. The distinguishing features are the substitutions at N1 and C5, with this compound having a 3-methylphenyl group at N1 and a methylsulfonyl group at C5. []

Series of 3-Aryl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine Derivatives

  • Compound Description: These compounds are a series of derivatives based on the 3-aryl-4,5,6,7-tetrahydropyrazolo[4,3-c]pyridine scaffold. The research explores the quantitative structure-activity relationship (QSAR) of these derivatives, investigating their ability to displace [3H]prazosin, which is relevant to antihypertensive activity. []
  • Relevance: The core structure of these compounds, 3-aryl-4,5,6,7-tetrahydropyrazolo[4,3-c]pyridine, is closely related to 3-(Trifluoromethyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine hydrochloride. The "aryl" group at the C3 position in the series indicates a variable substituent, allowing for a wide range of structural analogs. While the specific substituents for each derivative in the series are not explicitly provided in the abstract, the shared core structure and the focus on antihypertensive activity suggest potential similarities in their mechanism of action or binding properties compared to 3-(Trifluoromethyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine hydrochloride. []

5-tert-Butyl 3-ethyl 1-isopropyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-3,5-dicarboxylate

  • Compound Description: This compound is a structurally distinct derivative of 4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine, featuring a tert-butyl group at C5, an ethyl group at C3, an isopropyl group at N1, and dicarboxylate groups at C3 and C5. []

Series of 5,6-Dihydro-(9H)-pyrazolo[3,4-c]-1,2,4-triazolo[4,3-alpha]pyridines

  • Compound Description: This series represents a distinct chemical class compared to the previously mentioned compounds. These molecules are characterized by a tricyclic structure incorporating a 5,6-dihydro-(9H)-pyrazolo[3,4-c]-1,2,4-triazolo[4,3-alpha]pyridine core. The research highlights their development as potent inhibitors of human eosinophil phosphodiesterase, demonstrating their potential as anti-inflammatory agents. []
  • Relevance: While not directly sharing the 4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine core of 3-(Trifluoromethyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine hydrochloride, this series exhibits structural similarities. The presence of the pyrazolopyridine moiety within their tricyclic structure suggests a potential overlap in their binding properties or pharmacological profiles. []
  • Compound Description: This series features a tetrahydropyrazolopyridine (THPP) scaffold linked to a nitrofuran moiety via an oxazole ring. These compounds were synthesized and evaluated for their antibacterial activity against ESKAPE pathogens. The lead compound, 1-(2-methoxyethyl)-5-(5-nitro-2-furoyl)-3-(1,3-oxazol-5-yl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine (13g), demonstrated potent activity superior to nitrofurantoin. []
  • Relevance: These compounds, specifically 1-(2-methoxyethyl)-5-(5-nitro-2-furoyl)-3-(1,3-oxazol-5-yl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine (13g), share the core 4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine structure with 3-(Trifluoromethyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine hydrochloride, highlighting their structural relationship. Despite the presence of different substituents, the shared core structure suggests potential similarities in their physicochemical properties or pharmacological profiles. []

1-[3-[4-(6-Chloro-2,3-dihydro-3-methyl-2-oxo-1H-benzimidazol-1-yl)-1-piperidinyl]propyl]-4,5,6,7-tetrahydro-5-(methylsulfonyl)-3-[4-(trifluoromethyl)phenyl]-1H-pyrazolo[4,3-c]pyridine

  • Compound Description: This compound is a potent and selective noncovalent inhibitor of human cathepsin S. It exhibits immunosuppressive properties and has been investigated as a potential therapeutic for allergies and autoimmune diseases. []
  • Relevance: This compound shares the core 4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine structure with 3-(Trifluoromethyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine hydrochloride and even possesses a trifluoromethyl group at the C3 position. The structural variations arise from the extensive substituents attached to the pyrazolopyridine core. This compound demonstrates how modifications to this core structure can lead to diverse biological activities. []

Series of Dopamine D2/D3 Agonists

  • Compound Description: This category includes a variety of compounds like PD-128,907, pramipexole, quinpirole, and 7-OH-DPAT, known for their agonist activity at dopamine D2 and/or D3 receptors. These compounds are used to study dopamine-related behaviors and have potential therapeutic applications for conditions like Parkinson's disease. []
  • Relevance: While not directly structurally related to 3-(Trifluoromethyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine hydrochloride, the dopamine D2/D3 agonists are mentioned in the context of a study investigating dopamine D3 receptor-mediated yawning behavior in rats. This study highlights the pharmacological effects of these agonists, which could be relevant when considering the broader biological context of compounds with structural similarities to 3-(Trifluoromethyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine hydrochloride. []

3-Phenyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine derivatives

  • Compound Description: This series of compounds represents a class of molecules designed and investigated for their inhibitory activity against Mycobacterium tuberculosis pantothenate synthetase. These derivatives are structurally characterized by the presence of a phenyl group at the C3 position of the 4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine core. []
  • Relevance: The core structure of these compounds is highly similar to 3-(Trifluoromethyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine hydrochloride. The "phenyl" group at the C3 position in this series is analogous to the "trifluoromethyl" group in the target compound, highlighting their close structural relationship. This series underscores how modifications to the substituent at the C3 position can influence biological activity and target specificity. []
Overview

3-(Trifluoromethyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine hydrochloride is a chemical compound with significant relevance in biochemical research. Its molecular formula is C7H9ClF3N3, and it features a trifluoromethyl group that enhances its biological activity. This compound is classified as a heterocyclic organic compound, specifically a pyrazolo derivative, which indicates its structure contains a pyrazole ring fused with a pyridine ring.

Source and Classification

This compound is sourced from various chemical suppliers and is utilized primarily in research contexts. It falls under the category of pharmaceutical intermediates and is often studied for its potential applications in drug development. The compound's CAS number is 2102410-08-0, and it is recognized for its high purity levels, typically around 95% to 97% .

Synthesis Analysis

Methods

The synthesis of 3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine hydrochloride can be achieved through several methods:

  1. Cyclization Reactions: The compound can be synthesized via cyclization of appropriate precursors that contain both the pyrazole and pyridine functionalities.
  2. Fluorination: The introduction of the trifluoromethyl group can be accomplished through fluorination reactions using reagents such as trifluoroacetic anhydride or other fluorinating agents.

Technical Details

The synthesis often requires careful control of reaction conditions such as temperature and solvent choice to optimize yield and purity. Advanced techniques like chromatography may be employed for purification.

Molecular Structure Analysis

Structure

The molecular structure of 3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine hydrochloride features a bicyclic system where the pyrazole ring is fused to a pyridine ring. The presence of the trifluoromethyl group significantly influences the electronic properties of the molecule.

Data

  • Molecular Weight: 227.61 g/mol
  • InChI Key: PQDAOIWRWMOUFR-UHFFFAOYSA-N
  • Canonical SMILES: Cl.FC(F)(F)C1=NNC2=C1CNCC2 .
Chemical Reactions Analysis

Reactions

This compound participates in various chemical reactions typical of heterocycles:

  • Nucleophilic Substitution: The trifluoromethyl group can act as an electron-withdrawing group, making adjacent positions more susceptible to nucleophilic attack.
  • Electrophilic Aromatic Substitution: The aromatic nature of the fused rings allows for electrophilic substitution reactions.

Technical Details

Reactions involving this compound often require specific conditions to ensure selectivity and yield. For instance, controlling the reaction environment (temperature, pH) can significantly affect product formation.

Mechanism of Action

Process

3-(Trifluoromethyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine hydrochloride exhibits biological activity by interacting with various enzymes and proteins. Its mechanism of action typically involves:

  • Enzyme Inhibition: The compound can inhibit enzymes such as cytochrome P450s involved in drug metabolism.
  • Modulation of Signaling Pathways: It may influence cellular signaling pathways by altering the phosphorylation states of target proteins.

Data

Research indicates that compounds with trifluoromethyl groups often show enhanced binding affinities due to their unique electronic properties .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically found as a crystalline solid.
  • Solubility: Soluble in polar solvents like water and methanol.

Chemical Properties

  • Stability: Generally stable under standard laboratory conditions but sensitive to strong bases.
  • Reactivity: Reacts with nucleophiles due to the electrophilic nature of the trifluoromethyl group.

Relevant analyses show that this compound maintains its integrity under various conditions but should be handled with care due to its potential reactivity .

Applications

Scientific Uses

3-(Trifluoromethyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine hydrochloride has several applications in scientific research:

  • Drug Development: It serves as a lead compound in developing pharmaceuticals targeting specific metabolic pathways.
  • Biochemical Studies: Used in studies investigating enzyme kinetics and cellular signaling pathways.

The unique properties imparted by the trifluoromethyl group make it an attractive candidate for further exploration in medicinal chemistry .

Properties

CAS Number

733757-78-3

Product Name

3-(Trifluoromethyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine hydrochloride

IUPAC Name

3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine;hydrochloride

Molecular Formula

C7H9ClF3N3

Molecular Weight

227.61 g/mol

InChI

InChI=1S/C7H8F3N3.ClH/c8-7(9,10)6-4-3-11-2-1-5(4)12-13-6;/h11H,1-3H2,(H,12,13);1H

InChI Key

PQDAOIWRWMOUFR-UHFFFAOYSA-N

SMILES

C1CNCC2=C1NN=C2C(F)(F)F.Cl

Canonical SMILES

C1CNCC2=C1NN=C2C(F)(F)F.Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.